molecular formula C9H6F7N B1277375 4-(Perfluoropropan-2-yl)aniline CAS No. 2396-17-0

4-(Perfluoropropan-2-yl)aniline

Cat. No. B1277375
Key on ui cas rn: 2396-17-0
M. Wt: 261.14 g/mol
InChI Key: PWDDQCRAKBGDTI-UHFFFAOYSA-N
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Patent
US08389767B2

Procedure details

To a solution of 4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenylamine (10 g, 38.30 mmol) (prepared according to EP 1,006,102) in dichloromethane (150 ml), at 20° C., was added N-chlorosuccinimide (“NCS”) (21.48 g, 160.8 mmol). The reaction mixture was stirred overnight at ambient temperature. The reaction was quenched by addition of aqueous sodium hydroxide (2N) and the phases were separated. The aqueous layer was extracted with dichloromethane. The combined organic phases were dried over sodium sulfate and concentrated. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/cyclohexane 1:4) to give 2,6-dichloro-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenylamine (7.6 g, 60.1% yield). 1H-NMR (CDCl3, 400 MHz): 7.41 (s, 2H), 4.77 (s, 2H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.48 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=C[CH:12]=1)([C:7]([F:10])([F:9])[F:8])[C:3]([F:6])([F:5])[F:4].[Cl:18]N1C(=O)CCC1=O.Cl[CH2:27][Cl:28]>>[Cl:18][C:15]1[CH:16]=[C:11]([C:2]([F:1])([C:7]([F:10])([F:9])[F:8])[C:3]([F:6])([F:5])[F:4])[CH:12]=[C:27]([Cl:28])[C:14]=1[NH2:17]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(C(F)(F)F)(C(F)(F)F)C1=CC=C(C=C1)N
Name
Quantity
21.48 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
150 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of aqueous sodium hydroxide (2N)
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/cyclohexane 1:4)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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